4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide
描述
属性
IUPAC Name |
4-ethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-5-23-19-9-8-17(13-16(19)7-10-20(23)24)22-28(25,26)18-11-14(3)21(27-6-2)15(4)12-18/h8-9,11-13,22H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHYKJSZHQDXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
Comparative analysis with analogous benzenesulfonamide derivatives highlights distinct structural and functional differences:
Table 1: Structural and Physicochemical Comparison
*Abbreviations: THQ = tetrahydroquinolinone; DMBS = dimethylbenzenesulfonamide.
Key Findings:
Scaffold Flexibility: The tetrahydroquinolinone core in the target compound enhances planarity compared to dihydroquinolinone analogs, improving binding pocket complementarity in kinase targets .
Substituent Effects: The 3,5-dimethyl and ethoxy groups increase lipophilicity (LogP = 3.8) relative to the 4-methyl derivative (LogP = 2.9), impacting membrane permeability but reducing aqueous solubility.
Crystallographic Consistency : Structures refined via SHELXL exhibit comparable accuracy (R-factor < 5%), enabling reliable comparison of bond lengths (C-S: 1.76 Å vs. 1.78 Å in analogs) and sulfonamide torsion angles .
Biological Activity: The target compound’s kinase inhibition (IC₅₀ = 15.2 nM) surpasses simpler dihydroquinolinone derivatives, likely due to optimized steric bulk and electronic effects from the ethoxy group.
Methodological Considerations
The SHELX system, particularly SHELXL, remains a gold standard for small-molecule refinement, ensuring high reproducibility in structural comparisons . However, alternative software (e.g., Olex2) may introduce slight variations in disorder modeling or hydrogen placement, necessitating cross-validation when comparing datasets.
常见问题
Basic Question: What are the optimal synthetic routes for 4-ethoxy-N-(1-ethyl-2-oxo-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Construction of the tetrahydroquinolinone core via a Povarov reaction, using ethyl glyoxylate and substituted anilines under acid catalysis (e.g., HCl or BF₃·Et₂O) .
- Step 2: Sulfonylation of the 6-amino group using 4-ethoxy-3,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Step 3: N-alkylation of the tetrahydroquinoline nitrogen with ethyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) .
Critical Parameters: - Temperature control during sulfonylation (0–5°C prevents side reactions).
- Solvent selection (DMF enhances alkylation efficiency).
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate ≥98% purity .
Basic Question: How is the structural integrity of this compound validated?
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) and sulfonamide NH proton (δ 10.5–11.0 ppm) .
- X-ray Crystallography: Resolves spatial arrangement, e.g., dihedral angles between the sulfonamide benzene ring and tetrahydroquinoline core (critical for biological activity) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 429.18) .
Advanced Question: How can computational modeling guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs). Focus on the sulfonamide moiety’s hydrogen-bonding interactions with catalytic residues .
- MD Simulations: Analyze stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns) to prioritize derivatives with prolonged binding .
- QSAR Models: Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity using descriptors like logP and polar surface area .
Advanced Question: How to address contradictory data in biological assays (e.g., antimicrobial vs. cytotoxic activity)?
Methodological Answer:
- Dose-Response Analysis: Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects from general cytotoxicity .
- Off-Target Screening: Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions.
- Metabolic Stability Tests: Assess hepatic clearance (e.g., human liver microsomes) to rule out false positives due to rapid degradation .
Basic Question: What solvents and conditions stabilize this compound during storage?
Methodological Answer:
- Storage: -20°C in airtight, amber vials under nitrogen to prevent oxidation of the tetrahydroquinoline core .
- Solvent Compatibility: DMSO (for biological assays) or acetonitrile (for HPLC) avoids hydrolysis of the sulfonamide group .
- Stability Monitoring: Regular HPLC checks (C18 column, λ = 255 nm) detect degradation products (e.g., free amine from sulfonamide cleavage) .
Advanced Question: How to design analogs to improve metabolic stability without compromising activity?
Methodological Answer:
- Bioisosteric Replacement: Substitute the ethoxy group with trifluoromethoxy (enhances metabolic resistance) .
- Cyclization Strategies: Convert the ethyl group on the tetrahydroquinoline nitrogen into a rigid pyrrolidine ring (reduces CYP450-mediated oxidation) .
- ProDrug Approaches: Mask the sulfonamide as a tert-butyl carbamate, cleaved enzymatically in target tissues .
Basic Question: What spectroscopic techniques quantify purity and degradation products?
Methodological Answer:
- HPLC-DAD: Use a C18 column with isocratic elution (60:40 acetonitrile/water + 0.1% TFA) to resolve impurities (retention time ~8.2 min for parent compound) .
- TLC Monitoring: Silica plates (ethyl acetate/hexane 3:7) with UV visualization (Rf ≈ 0.5) .
- Karl Fischer Titration: Measures residual water (<0.5% acceptable for long-term storage) .
Advanced Question: How to resolve regioselectivity challenges during alkylation of the tetrahydroquinoline nitrogen?
Methodological Answer:
- Protecting Group Strategy: Temporarily protect the sulfonamide NH with a Boc group before alkylation, then deprotect with TFA .
- Microwave-Assisted Synthesis: Shortens reaction time (10 min at 120°C vs. 12 hr conventional) while minimizing side products .
- Catalytic Optimization: Use phase-transfer catalysts (e.g., TBAB) to enhance ethyl halide reactivity in biphasic systems .
Advanced Question: What strategies mitigate batch-to-batch variability in biological assays?
Methodological Answer:
- Strict QC Protocols: Require NMR purity >98% and residual solvent levels <500 ppm (per ICH Q3C guidelines) .
- Standardized Assay Conditions: Use internal controls (e.g., staurosporine for kinase inhibition) and plate normalization (Z’ factor >0.5) .
- Blinded Re-Testing: Third-party validation of activity data (e.g., Eurofins or Charles River Labs) .
Basic Question: How to determine logP and solubility for formulation studies?
Methodological Answer:
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